
D-Glucitol 2-(bromoacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucitol 2-(bromoacetate):
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol 2-(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond between the hydroxyl group of D-glucitol and the carboxyl group of bromoacetic acid .
Industrial Production Methods: In an industrial setting, the production of D-Glucitol 2-(bromoacetate) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of high-purity reagents and advanced purification techniques, such as chromatography, further enhances the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: D-Glucitol 2-(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The hydroxyl groups of D-glucitol can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert them back to alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide or tetrahydrofuran, at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: New derivatives with substituted functional groups.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Alcohols.
Applications De Recherche Scientifique
Chemistry: D-Glucitol 2-(bromoacetate) is used as a building block in organic synthesis. Its ability to undergo substitution reactions makes it valuable for creating complex molecules and studying reaction mechanisms .
Biology: In biological research, D-Glucitol 2-(bromoacetate) is used to modify biomolecules, such as proteins and nucleic acids. This modification can help in studying the structure and function of these biomolecules .
Medicine: Its derivatives can be explored for their therapeutic properties, such as antimicrobial or anticancer activities .
Industry: D-Glucitol 2-(bromoacetate) is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of D-Glucitol 2-(bromoacetate) involves its ability to act as an electrophile due to the presence of the bromoacetate group. This electrophilic nature allows it to react with nucleophiles, such as amines or thiols, forming covalent bonds. In biological systems, this reactivity can be harnessed to modify biomolecules, thereby altering their function or activity .
Molecular Targets and Pathways:
Proteins: D-Glucitol 2-(bromoacetate) can modify amino acid residues in proteins, affecting their structure and function.
Nucleic Acids: The compound can react with nucleophilic sites in DNA or RNA, potentially influencing gene expression or replication.
Comparaison Avec Des Composés Similaires
D-Glucitol 2-(chloroacetate): Similar to D-Glucitol 2-(bromoacetate), but with a chloroacetate group instead of a bromoacetate group.
D-Glucitol 2-(iodoacetate): Contains an iodoacetate group, making it more reactive than the bromoacetate derivative.
D-Glucitol 2-(acetate): Lacks the halogen atom, resulting in different reactivity and applications.
Uniqueness: D-Glucitol 2-(bromoacetate) is unique due to its balanced reactivity. The bromoacetate group provides sufficient electrophilicity for various reactions while maintaining stability under standard conditions. This makes it a versatile compound for both research and industrial applications .
Propriétés
Numéro CAS |
94199-88-9 |
|---|---|
Formule moléculaire |
C8H15BrO7 |
Poids moléculaire |
303.10 g/mol |
Nom IUPAC |
[(2S,3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl] 2-bromoacetate |
InChI |
InChI=1S/C8H15BrO7/c9-1-6(13)16-5(3-11)8(15)7(14)4(12)2-10/h4-5,7-8,10-12,14-15H,1-3H2/t4-,5+,7-,8-/m1/s1 |
Clé InChI |
YRGPNCODYKTVJL-IXROVEORSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](CO)OC(=O)CBr)O)O)O)O |
SMILES canonique |
C(C(C(C(C(CO)OC(=O)CBr)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


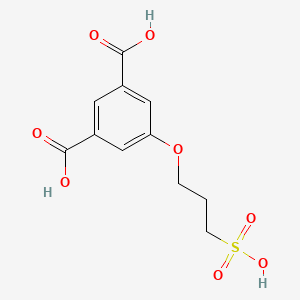
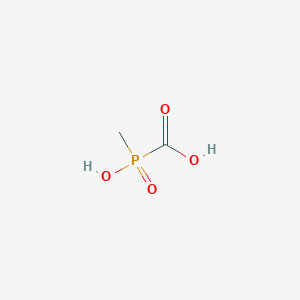
![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)
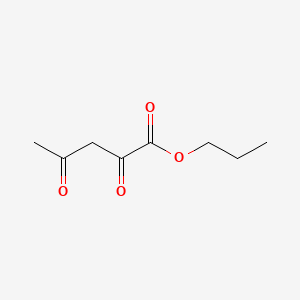
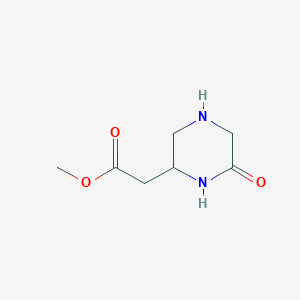
![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
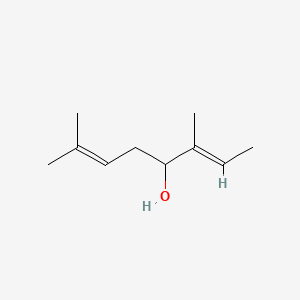
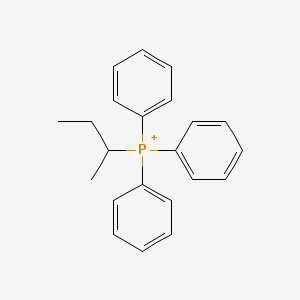


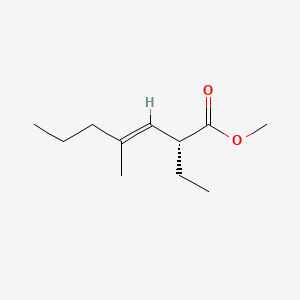


![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
